2-Fluorobenzenesulfonyl chloride

Catalog No.
S750820
CAS No.
2905-21-7
M.F
C6H4ClFO2S
M. Wt
194.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorobenzenesulfonyl chloride

CAS Number

2905-21-7

Product Name

2-Fluorobenzenesulfonyl chloride

IUPAC Name

2-fluorobenzenesulfonyl chloride

Molecular Formula

C6H4ClFO2S

Molecular Weight

194.61 g/mol

InChI

InChI=1S/C6H4ClFO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H

InChI Key

ZSZKAQCISWFDCQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)Cl

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)Cl

The exact mass of the compound 2-Fluorobenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluorobenzenesulfonyl chloride (CAS 2905-21-7) is a bifunctional building block widely utilized in medicinal chemistry, agrochemical synthesis, and materials science. As an ortho-halogenated arylsulfonyl chloride, it serves as a dual electrophile, enabling sequential or tandem reactions: initial sulfonylation at the sulfonyl chloride moiety, followed by nucleophilic aromatic substitution (SNAr) at the highly activated ortho-fluorine position. This bifunctional reactivity profile makes it a critical precursor for synthesizing complex benzofused heterocycles, such as sultams and benzothiazepines, and a highly specific pharmacophore in targeted enzyme inhibitors where the ortho-fluorine dictates critical binding conformations [1].

Substituting 2-fluorobenzenesulfonyl chloride with more common analogs like 4-fluorobenzenesulfonyl chloride, benzenesulfonyl chloride, or 2-chlorobenzenesulfonyl chloride alters synthetic viability and product efficacy. Para-substituted and unsubstituted analogs completely lack the capacity for ortho-directed nucleophilic aromatic substitution (SNAr), precluding their use in tandem ring-closing sequences for sultam synthesis. Furthermore, while 2-chlorobenzenesulfonyl chloride possesses an ortho-halogen, the chloride leaving group is kinetically slower than fluoride in SNAr reactions, often requiring harsher conditions that degrade sensitive substrates. In medicinal chemistry, the specific steric profile and hydrogen-bond-accepting nature of the ortho-fluorine are frequently indispensable for target binding, meaning isomer substitution typically results in a total loss of biological activity [1].

Accelerated Leaving Group Kinetics in Benzofused Sultam Synthesis

In the diversity-oriented synthesis of benzofused tricyclic sultams, the choice of the ortho-halogen is critical for the success of the ring-closing SNAr step. 2-Fluorobenzenesulfonyl chloride derivatives undergo rapid SNAr ring closure due to the strong electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex. Studies demonstrate that after initial sulfonylation (97% yield), the ortho-fluoro intermediate undergoes rapid SNAr under microwave irradiation to yield the tricyclic sultam in 88% yield. In contrast, analogous reactions attempting to utilize 2-chlorobenzenesulfonyl chloride or unactivated analogs either fail to proceed or require significantly harsher conditions with lower yields, establishing the ortho-fluoro compound as a highly efficient procurement choice for these complex scaffolds [1].

Evidence DimensionSNAr Ring-Closure Yield for Benzofused Sultams
Target Compound Data88% yield via rapid ortho-fluoro displacement
Comparator Or Baseline2-Chlorobenzenesulfonyl chloride (slower SNAr kinetics) / 4-Fluorobenzenesulfonyl chloride (no ortho-SNAr possible)
Quantified DifferenceThe ortho-fluoro leaving group enables high-yielding (88%) tandem cyclization, whereas para-fluoro analogs cannot cyclize via this pathway, and chloro analogs require harsher conditions.
ConditionsMicrowave irradiation, 150 °C, 30 min, DMF, Cs2CO3

Buyers synthesizing complex cyclic sulfonamides (sultams) must procure the 2-fluoro derivative to ensure viable SNAr reaction rates and high ring-closure yields.

Ortho-Fluoro Dependency in KAT6A Inhibitor Potency

The precise positioning of the fluorine atom on the benzenesulfonyl ring is often non-negotiable for target affinity in drug discovery. In the development of acylsulfonohydrazide-derived inhibitors of the lysine acetyltransferase KAT6A (e.g., WM-1119), the 2-fluorobenzenesulfonyl motif was identified as a critical structural determinant. The ortho-fluoro group provides specific conformational locking and binding interactions within the acetyl-CoA binding site, resulting in inhibition with an IC50 of 6.3 nM. Substitution with other isomers (like 3-fluoro or 4-fluorobenzenesulfonyl) or the unsubstituted benzenesulfonyl group fails to replicate these precise spatial and electronic interactions, leading to a significant drop in target affinity [1].

Evidence DimensionTarget Enzyme Inhibition (IC50)
Target Compound DataIC50 = 6.3 nM (for the 2-fluorobenzenesulfonyl-derived inhibitor WM-1119)
Comparator Or BaselineUnsubstituted or para-substituted benzenesulfonyl analogs
Quantified DifferenceThe 2-fluoro substitution is essential for achieving single-digit nanomolar potency, whereas generic substitution abolishes optimal binding.
ConditionsIn vitro KAT6A biochemical assay

For medicinal chemistry programs targeting specific epigenetic enzymes, procuring the exact 2-fluoro isomer is mandatory to maintain the required nanomolar inhibitory potency.

Isomeric Purity Requirements to Prevent Impurity B in API Scale-Up

In the industrial synthesis of active pharmaceutical ingredients (APIs) such as (S)-Bicalutamide, the isomeric purity of the sulfonyl chloride starting material is a critical procurement parameter. 2-Fluorobenzenesulfonyl chloride is a known reactive impurity often present in commercial batches of 4-fluorobenzenesulfonyl chloride. If not strictly controlled, the 2-fluoro isomer reacts through the same synthetic sequence to generate 'Impurity B,' an unwanted ortho-fluoro structural isomer of the final API. Because the 2-fluoro isomer exhibits similar or even enhanced reactivity in the sulfonylation step, its presence directly translates to final product contamination, necessitating rigorous analytical screening and the procurement of highly pure, isomer-specific starting materials [1].

Evidence DimensionAPI Impurity Generation Rate
Target Compound DataDirectly generates 'Impurity B' (ortho-isomer of API)
Comparator Or Baseline4-Fluorobenzenesulfonyl chloride (generates desired API)
Quantified DifferenceDue to parallel sulfonylation reactivity, any 2-fluoro contamination in 4-fluoro batches translates 1:1 into final API impurity, requiring strict procurement QC.
ConditionsMulti-step API synthesis of (S)-Bicalutamide

Process chemists must tightly control the procurement specifications of fluorobenzenesulfonyl chlorides, as cross-contamination between the 2-fluoro and 4-fluoro isomers directly compromises final API purity.

Diversity-Oriented Synthesis of Benzofused Sultams

2-Fluorobenzenesulfonyl chloride is a primary starting material for generating libraries of complex benzofused tricyclic and bridged sultams. Its dual reactivity allows for initial sulfonylation of an amine followed by an intramolecular SNAr reaction, displacing the ortho-fluorine to close the ring. This sequence is highly efficient and cannot be replicated with 4-fluoro or unsubstituted analogs [1].

Development of Targeted Epigenetic Inhibitors

In medicinal chemistry, the compound is utilized to incorporate the 2-fluorobenzenesulfonyl pharmacophore into small-molecule inhibitors. The ortho-fluorine provides specific steric and electronic properties that lock the molecule into specific conformations, which has been proven critical for achieving nanomolar potency against targets like the lysine acetyltransferase KAT6A [2].

Synthesis of 1,2-Benzothiazine Derivatives

Beyond sultams, the compound is a standard building block for various 1,2-benzothiazine and benzothiadiazepine derivatives used in pharmaceutical research. The exceptional leaving-group ability of the ortho-fluorine in SNAr reactions allows for the introduction of diverse nucleophiles (amines, thiols, alkoxides) after the initial sulfonamide formation, enabling rapid late-stage functionalization [1].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (41.77%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (49.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2905-21-7

Wikipedia

2-Fluorobenzenesulfonyl chloride

Dates

Last modified: 08-15-2023

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